1-Propyl-1H-indazole-6-carboxylic acid is a compound that belongs to the indazole family, which is characterized by a bicyclic structure containing a five-membered ring fused to a six-membered ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development. The molecular formula for 1-propyl-1H-indazole-6-carboxylic acid is CHNO, with a molecular weight of 188.23 g/mol.
The compound is classified under heterocyclic compounds, specifically as an indazole derivative. Indazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The synthesis of 1-propyl-1H-indazole-6-carboxylic acid can be traced back to various synthetic methodologies that involve the modification of simpler indazole derivatives .
The synthesis of 1-propyl-1H-indazole-6-carboxylic acid can be accomplished through several methods. A common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, one method utilizes the reaction of propylamine with 2-azidobenzaldehyde, leading to the formation of the desired indazole compound via a reductive cyclization process .
In industrial settings, optimized synthetic routes are preferred to ensure high yields and minimal byproducts. Metal-catalyzed reactions are often employed for their efficiency and scalability. A notable example includes the use of copper(II) acetate in the synthesis process, which can be adapted for large-scale production .
The molecular structure of 1-propyl-1H-indazole-6-carboxylic acid features a propyl group attached to the nitrogen atom of the indazole ring and a carboxylic acid functional group at the 6-position of the indazole system. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 188.23 g/mol |
IUPAC Name | 1-propylindazole-6-carboxylic acid |
InChI Key | JECMALCTRIJNFU-UHFFFAOYSA-N |
Canonical SMILES | CCCN1C2=C(C=CC(=C2)C(=O)O)C=N1 |
This structure highlights the compound's potential reactivity due to the presence of both nitrogen atoms in the indazole ring and the carboxylic acid group .
1-Propyl-1H-indazole-6-carboxylic acid is involved in various chemical reactions:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to yield an alcohol.
Substitution Reactions: The indazole ring can undergo electrophilic substitution reactions such as nitration or halogenation depending on the reagents used .
Common reagents include:
The major products formed from these reactions include:
The mechanism of action for 1-propyl-1H-indazole-6-carboxylic acid involves its interaction with biological targets, often mediated through its structural features that allow it to bind effectively to specific receptors or enzymes. Indazoles are known to exhibit various biological activities, including inhibition of certain kinases involved in cancer progression and inflammatory responses.
Research indicates that derivatives of indazoles may act as inhibitors for specific pathways related to cell proliferation and inflammation, potentially leading to therapeutic applications in treating cancer and other diseases .
The physical properties of 1-propyl-1H-indazole-6-carboxylic acid include:
Chemical properties include:
The applications of 1-propyl-1H-indazole-6-carboxylic acid span several scientific fields:
Chemistry: It serves as a building block for synthesizing more complex indazole derivatives.
Biology: Indazole derivatives are studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents targeting specific diseases.
Industry: It is utilized in synthesizing various fine chemicals and pharmaceuticals .
CAS No.: 36889-17-5
CAS No.: 142434-22-8
CAS No.: 158905-17-0
CAS No.:
CAS No.: 13463-39-3